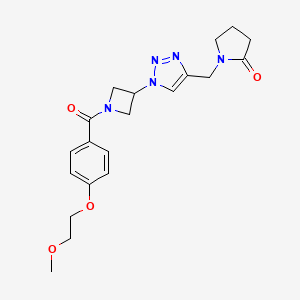
1-((1-(1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(1-(4-(2-methoxyethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
This compound features several significant structural motifs:
- Azetidine Ring : Known for its diverse biological properties including antibacterial and anticancer activities.
- Triazole Moiety : Associated with antifungal and antiviral properties.
- Pyrrolidinone Unit : Often involved in interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets, which may include:
- Enzymatic Inhibition : The azetidine and triazole components may inhibit specific enzymes or receptors.
- Receptor Binding : The compound may bind to receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Anticancer Activity
Research indicates that azetidine derivatives exhibit significant anticancer properties. For example:
- Compounds similar to this structure have been shown to inhibit proliferation in various cancer cell lines, including breast and prostate cancer cells. One study highlighted a derivative that induced apoptosis in these cell lines at nanomolar concentrations .
Antiviral Activity
The triazole moiety is known for its antiviral properties. Compounds containing similar structures have demonstrated activity against a range of viruses:
- A study reported that azetidinone derivatives exhibited antiviral effects against human cytomegalovirus (HCMV) and influenza viruses, showcasing EC50 values in the micromolar range .
Antibacterial Properties
Historically, azetidinone derivatives have been linked with antibacterial activities. They are part of a broader class of compounds that includes β-lactam antibiotics:
- The compound's structural similarities to known antibiotics suggest potential efficacy against bacterial infections .
Synthesis and Evaluation
A recent study synthesized various azetidinone derivatives, including those with modifications similar to our compound. These were evaluated for their biological activities:
| Compound | Activity | EC50 (µM) | Reference |
|---|---|---|---|
| Azetidinone A | Antiviral (HCMV) | 54.69 | |
| Azetidinone B | Anticancer (MCF-7) | 10 |
Mechanistic Insights
Further mechanistic studies revealed that certain derivatives could inhibit specific protein interactions critical for viral replication and cancer cell survival. For instance:
特性
IUPAC Name |
1-[[1-[1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-28-9-10-29-18-6-4-15(5-7-18)20(27)24-13-17(14-24)25-12-16(21-22-25)11-23-8-2-3-19(23)26/h4-7,12,17H,2-3,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYAIYSUVVXYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













